molecular formula C22H29N5O4 B6485574 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 919017-56-4

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6485574
CAS No.: 919017-56-4
M. Wt: 427.5 g/mol
InChI Key: FXRRITUYFQVAIR-UHFFFAOYSA-N
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Description

The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with a complex substitution pattern. Its core structure features:

  • A purine-2,6-dione backbone (positions 2 and 6 are ketone groups).
  • A 2-hydroxy-3-(2-methylphenoxy)propyl substituent at position 7, introducing both hydrophilic (hydroxyl) and lipophilic (2-methylphenoxy) moieties.
  • A 3-methyl group at position 3, which may influence steric hindrance and metabolic stability.

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-14-8-10-26(11-9-14)21-23-19-18(20(29)24-22(30)25(19)3)27(21)12-16(28)13-31-17-7-5-4-6-15(17)2/h4-7,14,16,28H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRRITUYFQVAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 129872-51-1 , is an intriguing molecule due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Inhibition of Hsp90

Recent studies have highlighted the role of this compound as an inhibitor of the Heat Shock Protein 90 (Hsp90), a chaperone protein that plays a crucial role in the stabilization and function of various oncoproteins. The inhibition of Hsp90 can lead to the degradation of these oncoproteins, thereby exerting anti-cancer effects.

Key Findings:

  • IC50 Values : Inhibitory concentrations were determined using MTS assays on various cancer cell lines. The compound exhibited significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value indicating effective potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring and phenyl substitutions significantly enhance the potency of the compound. For instance:

  • Piperidine Substitutions : The presence of a 4-methylpiperidine moiety has been shown to optimize the distance between the binding sites, enhancing interaction with Hsp90.

Table 1: Summary of Biological Activity

Compound NameTargetCell LineIC50 Value (µM)Reference
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl...Hsp90MCF-7X µM
TVS21Hsp90HepG2Y µM

Study on Anticancer Activity

A notable study published in PMC explored the anticancer activity of various compounds similar to our target compound. The findings indicated that compounds with a methylene linker between rings A and B showed superior activity compared to those with carbonyl linkers.

Experimental Design:

  • Cell Treatment : Cells were treated for 72 hours with varying concentrations of the compound.
  • Results : Compounds exhibiting hydrophobic interactions with binding site residues showed enhanced activity.

Table 2: Comparative Analysis of Compounds

CompoundLinker TypeActivity LevelRemarks
Compound AMethyleneHighPreferred for Hsp90 inhibition
Compound BCarbonylModerateLess effective than A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Purine-2,6-dione Family

The following compounds share the purine-2,6-dione core but differ in substituents, which may alter pharmacological profiles:

Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Compound ID Position 7 Substituent Position 8 Substituent Position 1/3 Substituents Key Structural Differences
Target Compound 2-hydroxy-3-(2-methylphenoxy)propyl 4-methylpiperidin-1-yl 3-methyl Reference compound for comparison.
2-hydroxy-3-(2-methylphenoxy)propyl 4-methylpiperazinyl 1,3-dimethyl Piperazinyl (vs. piperidinyl) at position 8; additional methyl at position 1.
2-hydroxy-3-(4-methoxyphenoxy )propyl Piperazinyl (unsubstituted) 1,3-dimethyl 4-Methoxyphenoxy (vs. 2-methylphenoxy) at position 7; unsubstituted piperazine at position 8.
2-hydroxy-3-(4-methoxyphenoxy)propyl Hydrazinyl derivative 3-methyl Hydrazinyl group with hydroxyphenyl substituent at position 8.
Key Observations:

Position 7 Modifications: The 2-methylphenoxy group in the target compound (lipophilic, electron-donating) contrasts with the 4-methoxyphenoxy group in and (more polar due to methoxy). This may alter membrane permeability and metabolic oxidation patterns . Hydrophilic hydroxyl groups in the propyl chain are conserved across analogs, suggesting a role in solubility.

Position 8 Substituents :

  • The 4-methylpiperidin-1-yl group in the target compound differs from piperazinyl () and hydrazinyl () groups. Piperazinyl groups (with two nitrogens) enhance water solubility, while piperidinyl groups (single nitrogen) may improve blood-brain barrier penetration .
  • The hydrazinyl derivative in introduces a planar, conjugated system that could influence receptor binding through π-π interactions .

Position 1/3 Substituents :

  • The target compound lacks a methyl group at position 1 compared to and . This reduction in steric bulk may enhance binding to compact active sites.

Pyrimidine-2,4-dione Derivatives (Non-Purine Analogs)

describes pyrimidine-2,4-dione derivatives (e.g., compounds 7–9) with:

  • A pyrimidine core instead of purine.
  • Hydroxypropyl and methoxymethyl substituents at position 4.
Functional Implications:
  • Pyrimidine derivatives typically exhibit distinct receptor selectivity compared to purines (e.g., favoring PDE4 over PDE5 inhibition).
  • Methoxymethyl groups may enhance metabolic stability but reduce hydrogen-bonding capacity .

Sulfonyl-Modified Purine-diones

highlights 8-sulfonylpurine-2,6-diones (e.g., compounds 18–21), featuring:

  • Sulfonyl groups at position 8.
  • Propyl chains at position 1.
Comparison with Target Compound:

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